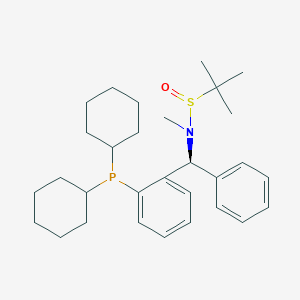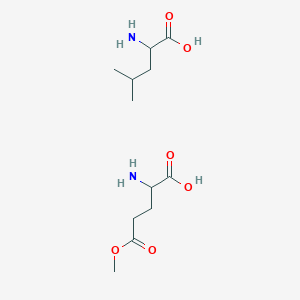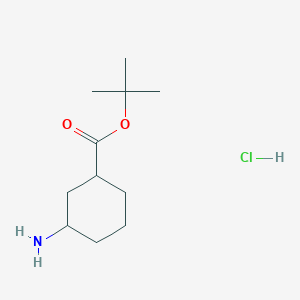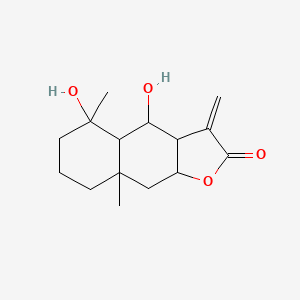
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida es un compuesto orgánico complejo con aplicaciones significativas en varios campos de la química y la industria. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo diciclohexilfosfanil y una porción sulfinamida, lo que lo convierte en un reactivo valioso en la síntesis asimétrica y la catálisis.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Un método común involucra la reacción de un cloruro de diciclohexilfosfanil con un derivado adecuado de fenilmetilamina en condiciones controladas para formar el intermedio. Este intermedio luego se hace reaccionar con un derivado de sulfinamida para producir el producto final. Las condiciones de reacción a menudo requieren el uso de atmósferas inertes, como nitrógeno o argón, y solventes específicos como diclorometano o tetrahidrofurano para garantizar altos rendimientos y pureza .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede involucrar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para lograr una calidad constante y un alto rendimiento. Además, se emplean técnicas de purificación como la recristalización, la cromatografía y la destilación para aislar el producto deseado de subproductos e impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando reactivos como el hidruro de aluminio y litio pueden convertir el grupo sulfinamida a una amina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, haluros de alquilo). Las reacciones se llevan a cabo normalmente a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
(R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como ligando quiral en catálisis asimétrica, facilitando la síntesis de compuestos enantioméricamente puros.
Biología: El compuesto se emplea en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.
Medicina: Sirve como precursor para la síntesis de intermediarios farmacéuticos e ingredientes activos.
Industria: El compuesto se utiliza en la producción de productos químicos finos, agroquímicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de (R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo diciclohexilfosfanil puede coordinarse con centros metálicos, mejorando la actividad catalítica del compuesto en varias reacciones. La porción sulfinamida puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la afinidad de unión y la selectividad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- (R)-N-((S)-(2-(difenilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida
- (R)-N-((S)-(2-(diisopropilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida
Unicidad
En comparación con compuestos similares, (R)-N-((S)-(2-(diciclohexilfosfanil)fenil)(fenil)metil)-N,2-dimetilpropano-2-sulfinamida exhibe propiedades únicas debido a la presencia del grupo diciclohexilfosfanil. Este grupo proporciona volumen estérico y efectos electrónicos que mejoran la estabilidad y la reactividad del compuesto en procesos catalíticos. Además, la porción sulfinamida contribuye al entorno quiral del compuesto, lo que lo hace altamente efectivo en la síntesis asimétrica .
Propiedades
Fórmula molecular |
C30H44NOPS |
|---|---|
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m0/s1 |
Clave InChI |
JQOGHPACTGDYMR-MIXNXMPVSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)

![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)


![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)


![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)


![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
